molecular formula C9H6Cl2N2O B494011 2-(dichloromethyl)quinazolin-4(3H)-one CAS No. 724746-72-9

2-(dichloromethyl)quinazolin-4(3H)-one

Cat. No. B494011
CAS RN: 724746-72-9
M. Wt: 229.06g/mol
InChI Key: TWKDMKFFKIGFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-DCQ, is an organic compound with a molecular formula of C7H4Cl2N2O. It is a member of the quinazolinone family, which are heterocyclic compounds containing a nitrogen and oxygen atom in a five-membered ring. 2-DCQ was first synthesized in the late 1950s and has since been studied extensively for its various properties and applications. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), and as a potential anticancer agent.

Scientific Research Applications

Antimalarial Applications

The 4(3H)-quinazolinone structure, which is a part of the compound, is known to have broad applications including antimalarial properties . This suggests that the compound could potentially be used in the development of new antimalarial drugs.

Antitumor Applications

The 4(3H)-quinazolinone structure is also known for its antitumor properties . This indicates that the compound could be used in cancer research and potentially in the development of new cancer treatments.

Anticonvulsant Applications

The compound’s 4(3H)-quinazolinone structure has been found to have anticonvulsant properties . This suggests that it could be used in the development of new treatments for conditions like epilepsy.

Fungicidal Applications

The 4(3H)-quinazolinone structure is known for its fungicidal properties . This indicates that the compound could be used in the development of new fungicides.

Antimicrobial Applications

The compound has been found to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents.

Anti-inflammatory Applications

The 4(3H)-quinazolinone structure is known for its anti-inflammatory properties . This indicates that the compound could be used in the development of new anti-inflammatory drugs.

Luminescence Properties

Recent advances have shown that quinazolinones have luminescence properties and their applications in fluorescent probes and biological imaging . This suggests that the compound could be used in the development of new imaging techniques.

Formylation of Electron-Rich Aromatic Rings

The compound has been used in the formylation of electron-rich aromatic rings . This suggests that it could be used in the development of new methods for the introduction of the aldehyde moiety into organic structures.

Mechanism of Action

Target of Action

The compound 2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-(dichloromethyl)-3,4-dihydroquinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . This class of compounds has broad applications and is known to target various biological pathways. They have been reported to exhibit antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Mode of Action

The specific interactions and resulting changes would depend on the exact target and the context of the biological system .

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities reported for quinazolinone derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial growth, tumor growth, convulsions, and malaria .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its reported activities, potential effects could include reduced inflammation, inhibition of microbial growth, reduction in tumor growth, prevention of convulsions, and antimalarial effects .

properties

IUPAC Name

2-(dichloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKDMKFFKIGFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dichloromethyl)quinazolin-4(3H)-one

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